
Boc-alpha-methyl-DL-methionine
Overview
Description
Boc-alpha-methyl-DL-methionine is a biochemical used for proteomics research . It has a molecular formula of C11H21NO4S and a molecular weight of 263.35 .
Molecular Structure Analysis
Boc-alpha-methyl-DL-methionine contains a total of 37 bonds; 16 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
Boc-alpha-methyl-DL-methionine has a molecular formula of C11H21NO4S and a molecular weight of 263.35 .Scientific Research Applications
Enzyme Inhibition
Boc-alpha-methyl-DL-methionine has been studied for its role in enzyme inhibition, particularly in the context of methionine adenosyltransferases. Kappler et al. (1987) synthesized a potent inhibitor of rat methionine adenosyltransferases, which are crucial for the methylation of nucleic acids, proteins, and other molecules. This inhibitor was designed to understand the enzyme's function and potentially target related metabolic disorders or diseases (Kappler, Vrudhula, & Hampton, 1987).
Nutritional Biochemistry and Animal Health
Methionine and its analogs, such as DL-methionine and DL-2-hydroxy-4-(methylthio)butanoic acid (DL-HMTBA), are critical in animal nutrition, especially in poultry and aquaculture. Zhang et al. (2017) explored the effects of L-methionine, DL-methionine, and the methionine analogue DL-HMTBA on broiler chickens, focusing on biochemical and physiological parameters. The study found that methionine supplementation improved growth performance and influenced the expression of intestinal nutrient transporters, suggesting a complex interaction between the source of methionine and its absorptive function in the intestine (Zhang, Saremi, Gilbert, & Wong, 2017).
Cellular Metabolism
Methionine's role extends to cellular metabolism, where it is involved in methylation processes and as a precursor to S-adenosylmethionine, a key methyl donor. Research by Zuo et al. (2019) on different methionine sources highlighted their impact on methionine metabolism in small intestinal cells, indicating that different sources can influence methionine's transmethylation and trans-sulfur metabolism, with implications for livestock nutrition (Zuo, Gu, Li, Wei, & Peng, 2019).
Antioxidant Properties and Oxidative Stress
Methionine and its derivatives have been implicated in the body's antioxidant defense mechanisms. Swennen et al. (2011) investigated the role of DL-methionine and its hydroxy analogue DL-HMTBA on the antioxidant status of broiler chickens, revealing that methionine supplementation can modulate oxidative stress and antioxidant defenses, highlighting the interplay between dietary protein content and methionine sources in influencing oxidative status (Swennen, Geraert, Mercier, Everaert, Stinckens, Willemsen, Li, Decuypere, & Buyse, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-alpha-methyl-DL-methionine is primarily used in proteomics research . .
Mode of Action
It’s often used in scientific research, particularly in the field of proteomics .
Biochemical Pathways
Boc-alpha-methyl-DL-methionine is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon . This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .
Result of Action
Boc-alpha-methyl-DL-methionine has diverse applications, aiding in the study of protein synthesis, peptide chemistry, and drug development. Its unique properties make it an indispensable tool for researchers in various fields.
properties
IUPAC Name |
2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-10(2,3)16-9(15)12-11(4,8(13)14)6-7-17-5/h6-7H2,1-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEQTHFWJCXUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CCSC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



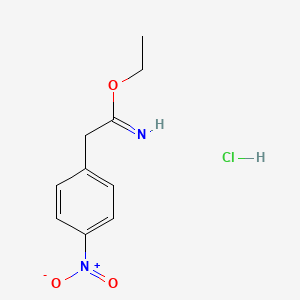

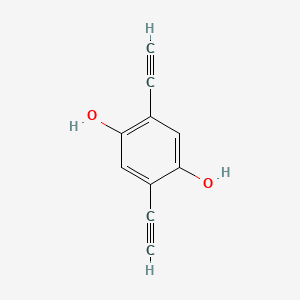
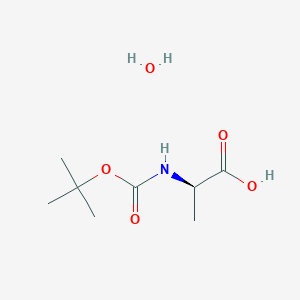
![4-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3153302.png)
![N-[2-(2-Methylphenyl)ethyl]-N-methylamine](/img/structure/B3153309.png)

![N-Ethyl-N-[2-(4-methylphenyl)ethyl]amine](/img/structure/B3153312.png)
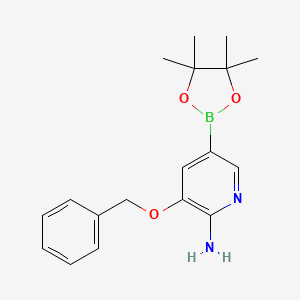


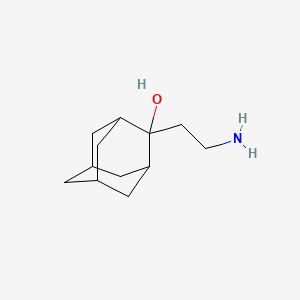
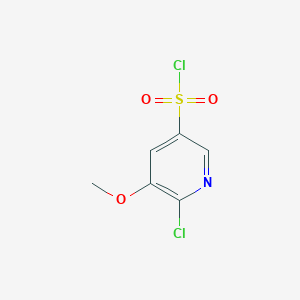
![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)